molecular formula C10H15F6N3O4S2 B6310674 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide;  98% CAS No. 347882-21-7

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

Cat. No. B6310674
CAS RN: 347882-21-7
M. Wt: 419.4 g/mol
InChI Key: QGBDTRCXCDTKSD-UHFFFAOYSA-N
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Description

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . They have very low volatility and are consequently considered as a green replacement to the organic solvents that have been widely used to date .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is complex, involving multiple interactions . The nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments have been studied using first principles dynamical simulations .


Chemical Reactions Analysis

Ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have unique properties that make them useful in a variety of chemical reactions. For instance, they have low volatility, high thermal stability, good conductivity, and a wide electrochemical window . These properties make them good candidates for use as electrolytes in lithium-ion batteries .


Physical And Chemical Properties Analysis

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exhibits both a relatively low viscosity and a high conductivity . It also has a high ionicity and Li-ion transference number . These properties make it a good candidate for use as an electrolyte in Li-ion batteries .

Scientific Research Applications

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been studied for its potential applications in a variety of fields, including organic synthesis, electrochemistry, catalysis, and biochemistry. In organic synthesis, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a solvent for the synthesis of polymers, such as polythiophenes and polyimides. In electrochemistry, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a supporting electrolyte for the study of electrocatalytic reactions. In catalysis, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.

Mechanism of Action

Target of Action

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, also known as EMIM[TFSI], is a type of ionic liquid . Its primary targets are electroactive species in various applications, particularly in the field of electrochemistry .

Mode of Action

EMIM[TFSI] interacts with its targets through electrostatic interactions, hydrogen bonding, and induced dipole moments . These interactions are complex and multifaceted, involving both structural and electronic aspects . The compound’s cation and anion components play crucial roles in these interactions .

Biochemical Pathways

It’s known that the compound can influence the ion transport properties of certain materials . For instance, it has been used to enhance the number of free zinc ions in gel polymer electrolytes, leading to improved ionic conductivity .

Result of Action

The primary result of EMIM[TFSI]'s action is the enhancement of ionic conductivity in the materials it interacts with . This makes it valuable in the fabrication of devices like lithium-ion batteries . Additionally, the compound’s interactions can lead to changes in the physical properties of the materials it’s used with, such as their electrochemical stability and dielectric response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EMIM[TFSI]. For instance, temperature can affect the compound’s interactions with its targets . Moreover, the compound’s performance can be influenced by the specific characteristics of the materials it’s used with .

Advantages and Limitations for Lab Experiments

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has several advantages for use in laboratory experiments. It is a non-volatile, non-flammable, and non-toxic compound, making it safe to use in a laboratory setting. Additionally, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% is a highly soluble ionic liquid, which makes it suitable for use in a variety of solvents and reaction conditions. However, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% is also a relatively expensive compound, which limits its use in large-scale experiments.

Future Directions

There is still much to be explored regarding the potential applications of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a catalyst for the synthesis of various organic compounds and as a supporting electrolyte for electrocatalytic reactions. Furthermore, research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a solvent for the synthesis of polymers and other materials. Finally, research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a platform for the development of novel drug delivery systems.

Synthesis Methods

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% can be synthesized in a two-step process. The first step involves the reaction of 1-ethyl-3-propylimidazole with trifluoromethanesulfonyl chloride in a solvent such as acetonitrile or dimethylformamide. The resulting product is then reacted with sodium trifluoromethanesulfonate to yield 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%.

Safety and Hazards

While ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have low volatility, they can still pose fire and explosion hazards . The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s . Therefore, it’s important to handle this compound with care, especially at elevated temperatures .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-propylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBDTRCXCDTKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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